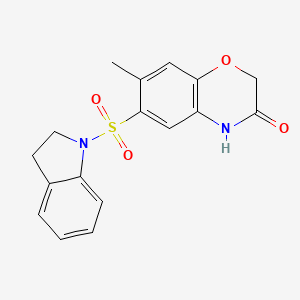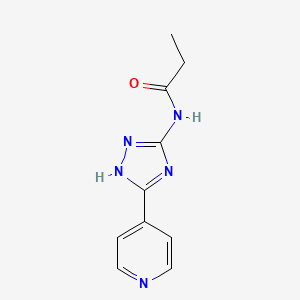
6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one
説明
6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly known as DBZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DBZ belongs to the family of benzoxazinones and has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer.
作用機序
DBZ inhibits the Notch signaling pathway by binding to the active site of the gamma-secretase enzyme, which is responsible for cleaving the Notch receptor. This prevents the release of the intracellular domain of the Notch receptor, which is involved in the transcriptional activation of various genes involved in cell proliferation and survival. By inhibiting the Notch signaling pathway, DBZ induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBZ has been shown to have minimal effects on normal cells, while inducing cell cycle arrest and apoptosis in cancer cells. DBZ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, further studies are needed to determine the long-term effects of DBZ on normal cells and to optimize its dosage and administration.
実験室実験の利点と制限
DBZ has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, DBZ also has several limitations, including its potential toxicity to normal cells, the need for further optimization of its dosage and administration, and the need for further studies to determine its long-term effects on normal cells.
将来の方向性
There are several future directions for DBZ research, including the optimization of its dosage and administration, the development of more selective inhibitors of the Notch signaling pathway, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination therapy with other cancer treatments. Additionally, further studies are needed to determine the long-term effects of DBZ on normal cells and to investigate its potential applications in other diseases beyond cancer.
科学的研究の応用
DBZ has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer, including breast, lung, and pancreatic cancer. DBZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. DBZ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-7-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-8-15-13(18-17(20)10-23-15)9-16(11)24(21,22)19-7-6-12-4-2-3-5-14(12)19/h2-5,8-9H,6-7,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGKXWRLZXNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCC4=CC=CC=C43)NC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B4419221.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B4419225.png)
![4,5,6-trimethyl-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]thio}nicotinonitrile](/img/structure/B4419227.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4419230.png)

![4-[(tert-butylamino)sulfonyl]benzamide](/img/structure/B4419234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419242.png)
![1,9-dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419256.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![3-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4419268.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)

![9-(4-isopropoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4419291.png)
![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)